2-Chloro-N-cyclopropyl-4-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-cyclopropyl-4-methylnicotinamide (CAS Number: 1706443-99-3) is a chemical compound with the following properties:
Molecular Formula: CHClNO
Molecular Weight: 210.66 g/mol
Synonyms: 2-Chloro-N-cyclopropyl-4-methyl-nicotinamide; 3-Pyridinecarboxamide, 2-chloro-N-cyclopropyl-4-methyl .
Preparation Methods
The synthetic routes for 2-Chloro-N-cyclopropyl-4-methylnicotinamide are not widely documented. industrial production methods may involve specific reaction conditions and reagents. Unfortunately, detailed information on these methods is limited.
Chemical Reactions Analysis
2-Chloro-N-cyclopropyl-4-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions could lead to different derivatives.
Substitution: Substituent groups can be introduced at various positions on the pyridine ring.
Common reagents and conditions used in these reactions would depend on the specific transformation. Major products formed from these reactions would vary accordingly.
Scientific Research Applications
Medicine: Investigating its pharmacological properties, potential therapeutic uses, and toxicity profiles.
Chemical Biology: Studying its interactions with biological macromolecules.
Industry: Exploring its use as a building block for other compounds.
Mechanism of Action
The precise mechanism by which 2-Chloro-N-cyclopropyl-4-methylnicotinamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may compare this compound with other nicotinamide derivatives. Highlighting its uniqueness would require further investigation.
Biological Activity
2-Chloro-N-cyclopropyl-4-methylnicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, pharmacological properties, and relevant case studies, providing a comprehensive overview of its significance in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorinated nicotinamide core with a cyclopropyl substituent, which may influence its biological activity and metabolic stability.
Antimicrobial Properties
Research indicates that derivatives of nicotinamide, including this compound, exhibit antimicrobial properties. A study highlighted that modifications in the nicotinamide structure can enhance activity against various pathogens, suggesting that the cyclopropyl group may play a role in this enhancement .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes implicated in disease processes. For instance, it was noted that the incorporation of cyclopropyl groups can affect the binding affinity and selectivity towards target enzymes. In particular, analogs with cyclopropyl substitutions showed varied inhibitory effects on kinases involved in cellular signaling pathways .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies suggest that while the cyclopropyl group may enhance certain pharmacological properties, it can also lead to increased metabolic degradation. For example, one study reported a human clearance rate (CL_int) of 157 μL/min/mg for compounds with similar structures, indicating rapid metabolism .
Case Study 1: Antiparasitic Activity
In a comparative study on antiparasitic agents, this compound was evaluated alongside other nicotinamide derivatives. The results demonstrated significant activity against Plasmodium falciparum, with an effective concentration (EC50) indicating potent inhibition of parasite growth .
Case Study 2: Selectivity Profiling
Another study focused on the selectivity profiling of this compound against various kinases. The findings revealed that while it inhibited platelet-derived growth factor receptor kinases effectively, it exhibited less activity against other kinases, suggesting a degree of selectivity that could be advantageous in drug design .
Summary of Findings
Property | Observation |
---|---|
Chemical Structure | C₁₀H₁₁ClN₂O |
Antimicrobial Activity | Effective against various pathogens |
Enzyme Inhibition | Selective inhibition of specific kinases |
Metabolic Stability | Increased degradation noted in metabolic studies |
Antiparasitic Efficacy | Significant activity against Plasmodium falciparum |
Properties
Molecular Formula |
C10H11ClN2O |
---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
2-chloro-N-cyclopropyl-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H11ClN2O/c1-6-4-5-12-9(11)8(6)10(14)13-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14) |
InChI Key |
TYKRYJOWEHKQQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C(=O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.